



Ac-VEID-CHO: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the caspase inhibitor **Ac-VEID-CHO**, its biochemical properties, and its application in experimental settings. This document is intended to serve as a comprehensive resource for researchers in the fields of apoptosis, neurodegenerative diseases, and drug development.

Core Properties of Ac-VEID-CHO

Ac-VEID-CHO, also known as N-Acetyl-Val-Glu-Ile-Asp-al, is a synthetic tetrapeptide aldehyde that acts as a potent inhibitor of caspases, with a particular efficacy against caspase-6.

Identifier	Value
CAS Number	319494-39-8[1]
Synonyms	Ac-Val-Glu-Ile-Asp-CHO

Biochemical Activity and Specificity

Ac-VEID-CHO is a reversible inhibitor that interacts with the catalytic site of caspases. Its inhibitory activity is most pronounced against caspase-6, but it also demonstrates activity against other caspases.

Table 1: Inhibitory Potency (IC50) of Ac-VEID-CHO



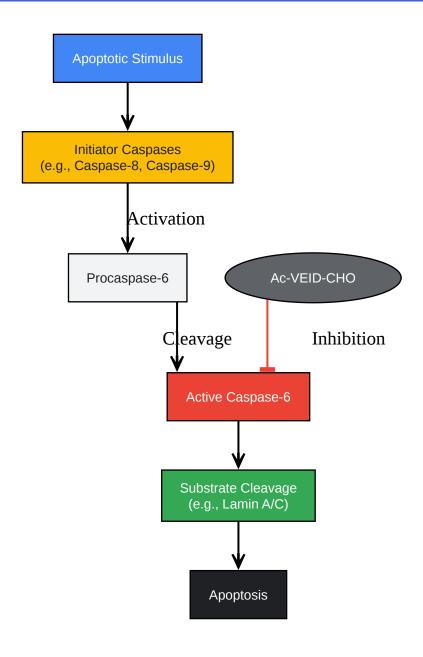
Target	IC50 (nM)
Caspase-3	13.6[2][3][4][5]
Caspase-6	16.2[2][3][4][5]
Caspase-7	162.1[2][3][4][5]
VEIDase activity	490[2][4]

In cellular assays, Ac-VEID-CHO has been shown to have limited cell permeability.

Signaling Pathway Inhibition

Ac-VEID-CHO primarily functions by inhibiting the activity of executioner caspases, thereby blocking the downstream events of the apoptotic cascade. Caspase-6, a key target of **Ac-VEID-CHO**, is involved in the cleavage of several cellular substrates, including Lamin A/C, which leads to the dismantling of the cell.





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Caption: Inhibition of active Caspase-6 by Ac-VEID-CHO.

Experimental Protocols

The following are detailed methodologies for key experiments involving Ac-VEID-CHO.

In Vitro Caspase-6 Activity Assay (Fluorometric)

This protocol describes the measurement of caspase-6 activity in cell lysates using the fluorogenic substrate Ac-VEID-AMC.



Materials:

- Cells of interest
- Apoptosis-inducing agent (e.g., staurosporine)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold Cell Lysis Buffer
- BCA Protein Assay Kit
- · 96-well black microplate
- Assay Buffer
- Ac-VEID-AMC (fluorogenic substrate)
- Ac-VEID-CHO (inhibitor control)
- Fluorometric plate reader

Procedure:

- Sample Preparation (Cell Lysates):
 - Induce apoptosis in the experimental cell population. Include a non-induced control group.
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 10-15 minutes.
 - Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
 - Collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA assay.
- Assay Plate Setup:



- In a 96-well black microplate, add 50-100 μg of protein lysate to each well.
- For inhibitor control wells, pre-incubate the lysate with Ac-VEID-CHO (a final concentration of 0.5 μM is often sufficient).
- Adjust the volume in all wells to 90 μL with Assay Buffer.
- Reaction and Measurement:
 - \circ Add 10 µL of Ac-VEID-AMC substrate to each well to a final concentration of 50 µM.
 - Incubate the plate at 37°C, protected from light.
 - Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorometric plate reader with excitation at 340-360 nm and emission at 440-460 nm.

Data Analysis:

- Calculate the rate of increase in fluorescence (RFU/min).
- Normalize the caspase-6 activity to the protein concentration of the lysate.
- Compare the activity in treated samples to the untreated and inhibitor controls.

Lamin A/C Cleavage Assay (Western Blot)

This protocol provides a more specific method for assessing caspase-6 activity by detecting the cleavage of its endogenous substrate, Lamin A.

Materials:

- Cell lysates (prepared as in section 4.1)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)



- Primary antibody specific for cleaved Lamin A
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- SDS-PAGE and Western Blotting:
 - Separate 20-30 μg of protein from each cell lysate sample on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against cleaved Lamin A overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane thoroughly.
 - Apply the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis:

 Analyze the intensity of the band corresponding to cleaved Lamin A. An increase in the cleaved fragment indicates an increase in caspase-6 activity.





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Caption: Western blot workflow for detecting Lamin A cleavage.

Conclusion

Ac-VEID-CHO is a valuable tool for the study of apoptosis and the specific role of caspase-6 in various cellular processes and disease models. Its well-characterized inhibitory profile makes it a standard reagent in many research laboratories. Proper experimental design, including the use of appropriate controls and complementary assays, is crucial for the accurate interpretation of data generated using this inhibitor.

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